molecular formula C19H17BrN2O4S B2408250 (Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-90-6

(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2408250
CAS RN: 865197-90-6
M. Wt: 449.32
InChI Key: XORPCORQFBAVCG-VZCXRCSSSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities, such as antidepressant, antitubercular, antimalarial, anti-HIV, anti-rheumatic, antihypertensive, anti-inflammatory, antidiabetic, anticancer, and more .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallographic analysis .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Profile : Schiff bases and thiazolidinone derivatives, related to the compound , have been synthesized and shown to exhibit antibacterial and antifungal activities. These compounds, including variations of benzothiazole-imino derivatives, have been characterized and evaluated for their antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
  • Synthesis and Characterization for Antimicrobial Activities : Similar benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized, showing promising antimicrobial activity against several bacterial strains causing infections in humans (Mishra et al., 2019).

Inhibition of Aldose Reductase

  • Aldose Reductase Inhibition : Compounds related to (Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been studied for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The synthesized compounds have shown potential as novel drugs for treating these complications (Ali et al., 2012).

Synthesis and Characterization

  • Microwave Assisted Synthesis and Characterization : Novel thiophene-benzothiazole derivative azomethine and amine compounds have been synthesized using microwave-assisted methods, contributing to the understanding of the chemical properties and potential applications of similar compounds (Ermiş & Durmuş, 2020).
  • Green Synthesis in Ionic Liquid Media : A study focused on the efficient and environmentally friendly synthesis of a similar thiazolidinone derivative using ionic liquid as a solvent. This research contributes to the development of greener synthetic methods for such compounds (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzo[d]thiazoles exhibit their biological activity by interacting with various enzymes and receptors in the body .

properties

IUPAC Name

methyl 2-[6-bromo-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPCORQFBAVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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